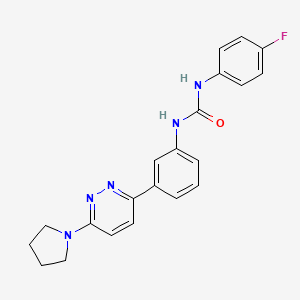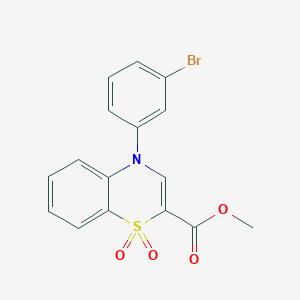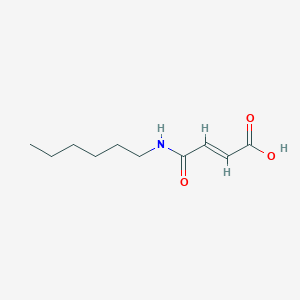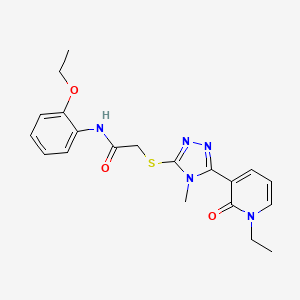
2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The pinacol ester moiety enhances the stability of the boronic acid, making it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The compound undergoes a process called protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process it undergoes is used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Pharmacokinetics
It’s important to note that these boronic pinacol esters are only marginally stable in water . The rate of hydrolysis of these esters is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The compound’s protodeboronation process allows for a valuable but unknown transformation, the formal anti-markovnikov alkene hydromethylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the compound’s hydrolysis reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemische Analyse
Biochemical Properties
2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester, like other boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Boronic acid-based polymer hydrogels, which can be derived from boronic esters, have been shown to release insulin under high-glucose conditions .
Molecular Mechanism
The molecular mechanism of this compound involves catalytic protodeboronation . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .
Metabolic Pathways
Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester typically involves the reaction of 2-(acetoxymethyl)-6-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the ester is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents, such as pinacol, can be implemented to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of boronic acid or borate ester.
Reduction: Formation of borane or borohydride.
Substitution: Formation of substituted boronic esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Aminophenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
Comparison
Compared to similar compounds, 2-(acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is unique due to the presence of the acetoxymethyl and chloro substituents. These groups can influence the reactivity and stability of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The chloro substituent, in particular, can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions .
Eigenschaften
IUPAC Name |
[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-10(18)19-9-11-7-6-8-12(17)13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPTOOCEBHZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![(1E)-1-[(4-chlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2822779.png)
![1-(4-chlorobenzyl)-8-[(2-furylmethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2822781.png)


![tert-butyl 3-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]oxy}methyl)azetidine-1-carboxylate](/img/structure/B2822784.png)
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)



![methyl 10-(4-ethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2822791.png)
![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B2822797.png)
